molecular formula C5H7NO B7909239 2H-pyran-6-amine

2H-pyran-6-amine

Cat. No.: B7909239
M. Wt: 97.12 g/mol
InChI Key: MCZFKEOPGMTKSA-UHFFFAOYSA-N
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Description

2H-pyran-6-amine is a heterocyclic compound featuring a six-membered ring with one oxygen atom and an amino group attached to the sixth carbon. This compound is part of the broader class of pyrans, which are known for their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-pyran-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the oxa-6π-electrocyclization of dienones, which forms the pyran ring structure . This reaction often requires a catalyst and specific temperature conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2H-pyran-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyran oxides, while substitution reactions can produce a wide range of amino-substituted pyran derivatives .

Scientific Research Applications

2H-pyran-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 2H-pyran-6-amine exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways . These interactions can modulate enzyme activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Properties

IUPAC Name

2H-pyran-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c6-5-3-1-2-4-7-5/h1-3H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZFKEOPGMTKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=C(O1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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